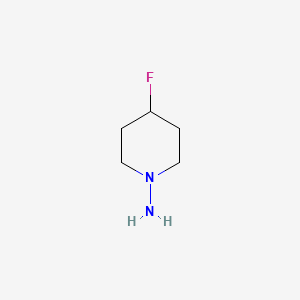

4-Fluoropiperidin-1-amine

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular weight of 4-Fluoropiperidin-1-amine is 113.14 g/mol, and its density is 1.108 g/mL. The infrared spectra of amines show absorptions resulting from the N−H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .Chemical Reactions Analysis

Piperidine derivatives undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis

4-Fluoropiperidin-1-amine is a white to light brown powder or crystal with a melting point of 106-107°C. It is soluble in water, ethanol, and chloroform but insoluble in hexane.Aplicaciones Científicas De Investigación

Drug Design and Synthesis

4-Fluoropiperidin-1-amine: is a valuable building block in medicinal chemistry. It is used to synthesize various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The fluorine atom on the piperidine ring can significantly affect the biological activity of the compounds, making them potent candidates for drug development. This compound is particularly important in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have diverse pharmacological applications.

Treatment of Pulmonary Diseases

In the search for treatments for idiopathic pulmonary fibrosis, 4-Fluoropiperidin-1-amine derivatives have shown promise. The modification of dipyridamole analogs with this compound has led to enhanced metabolic stability, which is crucial for developing effective medications . The improved metabolic stability means that the drug can remain active in the body for longer periods, potentially increasing its efficacy against pulmonary diseases.

Antimicrobial Resistance

The fight against antimicrobial resistance (AMR) is a critical area of research. Piperidine derivatives, including those synthesized from 4-Fluoropiperidin-1-amine , are being explored for their potential to combat drug-resistant bacteria . These compounds could offer new mechanisms of action that differ from traditional antibiotics, providing a new avenue for treating infections that are currently difficult to manage.

Neurological Disorders

The synthesis of novel amine-based drugs targeting neurological disorders is another significant application4-Fluoropiperidin-1-amine plays a role in the design of these drugs, which aim to address various aspects of neurological health, including cognitive function, neurodegeneration, and pain management .

Cancer Therapeutics

Research into cancer therapeutics often involves the synthesis of new compounds that can target cancer cells selectively4-Fluoropiperidin-1-amine is used to create derivatives that may have unique mechanisms of action against cancer cells, contributing to the development of more effective and less toxic treatments .

Metabolic Disorders

Compounds derived from 4-Fluoropiperidin-1-amine are also being investigated for their potential in treating metabolic disorders. These disorders, which include diabetes and obesity, require novel therapeutic approaches, and the derivatives of this compound could play a role in the development of new medications .

Safety and Hazards

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 4-fluoropiperidin-1-amine, are known to have a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s worth noting that piperidine derivatives have been shown to interact with various targets and induce changes that contribute to their therapeutic effects .

Biochemical Pathways

It’s known that piperidine and its derivatives can regulate various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Pharmacokinetics

It is soluble in water, ethanol, and chloroform but insoluble in hexane. This information could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Propiedades

IUPAC Name |

4-fluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-1-3-8(7)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLSOJXMRXGVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695361 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-piperidin-1-ylamine | |

CAS RN |

935260-61-0 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

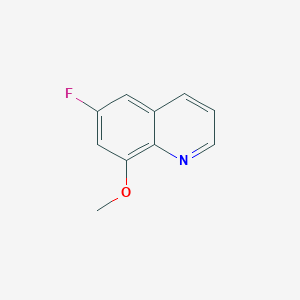

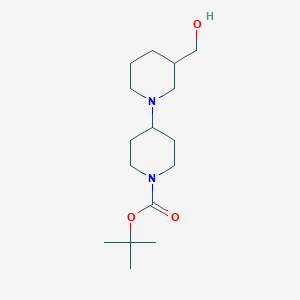

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

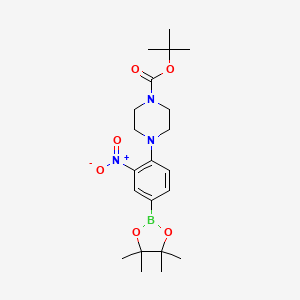

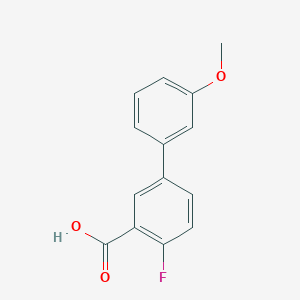

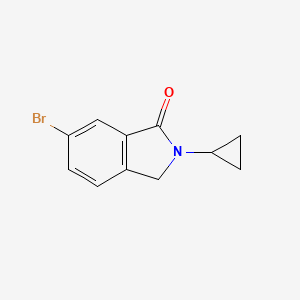

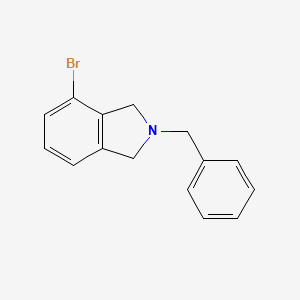

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)